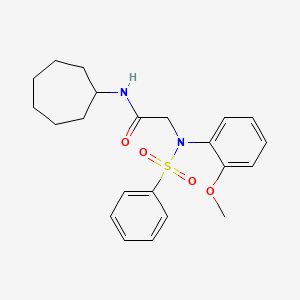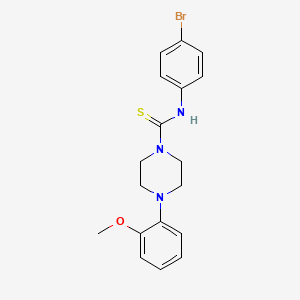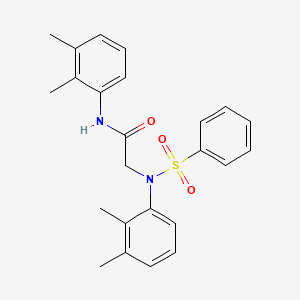
N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a cycloheptyl group, a methoxyphenyl group, and a phenylsulfonyl group attached to the glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials often include cycloheptylamine, 2-methoxybenzoyl chloride, and phenylsulfonyl chloride. The general synthetic route can be summarized as follows:
Formation of N-cycloheptyl-2-methoxybenzamide: Cycloheptylamine reacts with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-cycloheptyl-2-methoxybenzamide.
Sulfonylation: The resulting N-cycloheptyl-2-methoxybenzamide is then treated with phenylsulfonyl chloride in the presence of a base like pyridine to introduce the phenylsulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or alkylating agents like methyl iodide (CH~3~I) are employed.
Major Products
Oxidation: Formation of N-cycloheptyl-N~2~-(2-hydroxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Reduction: Formation of N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylthiol)glycinamide.
Substitution: Formation of N-cycloheptyl-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-cycloheptyl-N~2~-(2-hydroxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-cycloheptyl-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylthiol)glycinamide
Uniqueness
N-cycloheptyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-21-16-10-9-15-20(21)24(29(26,27)19-13-7-4-8-14-19)17-22(25)23-18-11-5-2-3-6-12-18/h4,7-10,13-16,18H,2-3,5-6,11-12,17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOUJQZPRZEIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B3543387.png)
![4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B3543394.png)
![4-methyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3543399.png)
![3-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamoyl}phenyl acetate](/img/structure/B3543406.png)
![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3543416.png)

![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B3543424.png)
![N-(2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE](/img/structure/B3543437.png)
![N-(3-acetylphenyl)-2-[(2-bromobenzyl)thio]acetamide](/img/structure/B3543442.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3543449.png)
![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl acetate](/img/structure/B3543462.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3543482.png)
